Ioxilan is a non-ionic, water-soluble, monomeric compound used as a contrast agent in medical imaging. [] It is classified as a third-generation non-ionic contrast medium, developed with the aim of improving upon the properties of existing contrast agents. []
Ioxilan's significance in scientific research lies in its role as a diagnostic tool in imaging techniques like computed tomography (CT) and angiography. Its properties, such as low osmolality and high hydrophilicity, make it suitable for various pre-clinical studies exploring its impact on different biological systems. []
Ioxilan, chemically known as 5-(N-2,3-dihydroxypropylacetamido)-2,4,6-triiodo-N-(2-hydroxyethyl)-N’-(2,3-dihydroxypropyl)-isophthalamide, possesses multiple centers of potential isomerism. [, ] These isomers originate from the D,L hydroxyalkyls, the carbamoyl substituents, the alkylated anilide nitrogen, and the acetylated anilide. [] While D,L isomers are distinct, highly water-soluble, and equally hydrophilic compounds, carbamoyl rotamers, arising from steric hindrance by adjacent iodine atoms, are interconvertible at physiological temperatures. [] At lower temperatures, high-field nuclear magnetic resonance (NMR) can differentiate them. []
Isomers from the alkylated anilide are fixed but are only relevant in relation to fixed carbamoyls, rendering them insignificant at physiological temperatures. [] N-acetyl endo-/exo- isomers, identifiable through high-pressure liquid chromatography (HPLC) and hydrogen-1 (1H) and 13C NMR, are crystallizable from alcoholic solvents. [] These isomers rapidly interconvert in water, resulting in stable, highly soluble mixtures. [] All isomers of Ioxilan, as determined by HPLC, exhibit high hydrophilicity and are expected to display low binding affinity to biomacromolecules, indicating a high degree of biological tolerance. []
Osmolality: Ioxilan has a notably low osmolality, measured at 570 mOsm at 300 mgI/mL. [, ] This is significantly lower than other non-ionic contrast agents like Iohexol and is attributed to the hydrophobic bonding between Ioxilan molecules in the double-methylene region, which transiently associates them. [, ]
Hydrophilicity: Ioxilan exhibits high overall hydrophilicity, contributing to its good biological tolerance. [, ] This is achieved by masking the hydrophobic region with hydrophilic groups. []
Viscosity: While not explicitly stated in many of the provided papers, viscosity plays a crucial role in the administration and distribution of contrast agents. [, ] Lower viscosity is generally desirable for easier injection and better penetration into smaller blood vessels.
Iodine Content: The organically bound iodine content of Ioxilan is 48.1%. [] This iodine content contributes to its X-ray absorption capability.
Non-ionic Nature: Ioxilan does not dissociate in solution, making it a non-ionic compound. [] This characteristic contributes to its reduced chemotoxicity compared to ionic contrast agents. [, , ]
Comparison with other contrast agents: Numerous studies have compared Ioxilan with other contrast agents, both ionic and non-ionic, in terms of their effects on various physiological parameters. [, , , , , , , , , , , , , ] These studies examine parameters like urine profiles, renal function, hemodynamics, vascular pain, blood-brain barrier integrity, and hemostatic pathways. Results often indicate that Ioxilan induces fewer adverse effects compared to older, high-osmolar contrast agents, and sometimes shows comparable or even fewer effects compared to other low-osmolar non-ionic agents.
Kidney Function and Contrast-Induced Nephropathy (CIN): Ioxilan has been extensively studied in relation to its impact on kidney function and the risk of CIN. [, , , , , , , , ] Studies have assessed its effects on urine profiles, renal hemodynamics, and histological changes in the kidneys. While generally considered less nephrotoxic than high-osmolar agents, Ioxilan has been associated with a higher incidence of CIN compared to some other non-ionic agents like Iodixanol and Iopamidol in certain patient populations. [] This suggests that the choice of contrast agent should be tailored to the individual patient's risk factors.
Vascular Effects: The impact of Ioxilan on vascular function has been studied in various animal models. [, , ] Research has investigated its effects on endothelial cell morphology and function, vasoconstriction and vasodilation, and vascular pain. These studies have yielded insights into the mechanisms underlying Ioxilan's vascular effects, often demonstrating a milder impact compared to high-osmolar agents.
Blood-Brain Barrier Integrity: The ability of Ioxilan to disrupt the blood-brain barrier has been studied in animal models. [] Research suggests that Ioxilan causes less blood-brain barrier disruption compared to high-osmolar agents like diatrizoate.
Hemostatic Effects: Studies have examined the effects of Ioxilan on blood coagulation parameters and platelet function. [, , ] While all contrast agents exhibit some degree of anticoagulant activity, Ioxilan's effects are often less pronounced compared to ionic agents.
Computed Tomography Contrast Enhancement of Liver: Research has explored the potential of Ioxilan carbonate particles as a macrophage imaging agent for CT enhancement of the liver. [] This application utilizes the biodegradable nature of Ioxilan carbonate particles, releasing Ioxilan and carbon dioxide as degradation products. [] Studies have demonstrated the ability of these particles to enhance liver attenuation and detect hepatic tumors in animal models. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6